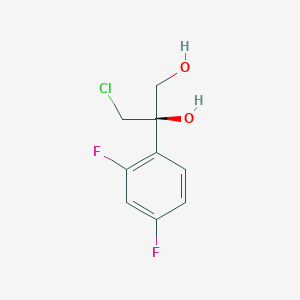
4,6-Bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyrimidine derivative is reacted with methylthiol and phenylmethylthiol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the substituent groups, leading to various reduced forms of the compound.
Substitution: The phenylmethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(Methylthio)pyrimidine-5-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- stands out due to the presence of two phenylmethylthio groups. These groups enhance its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s unique structure may confer specific biological activities not observed in its analogs.
Propiedades
Fórmula molecular |
C20H18N2O2S3 |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
4,6-bis(benzylsulfanyl)-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C20H18N2O2S3/c1-25-20-21-17(26-12-14-8-4-2-5-9-14)16(19(23)24)18(22-20)27-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,23,24) |
Clave InChI |
JQFMWAZMMYZMOM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C(=N1)SCC2=CC=CC=C2)C(=O)O)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


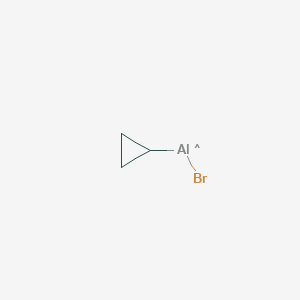
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)
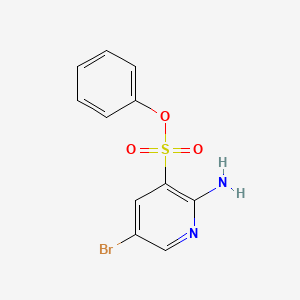
propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
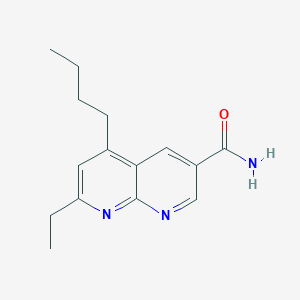
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
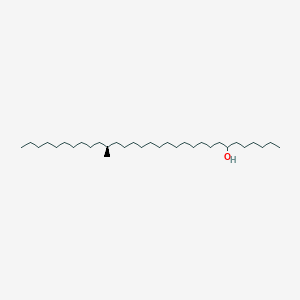

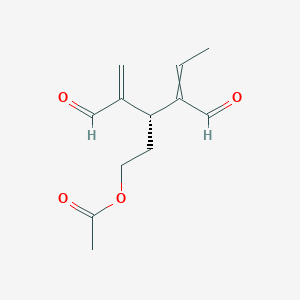
![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)
